
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Übersicht
Beschreibung
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral compound characterized by a pyrrolidinone (2-pyrrolidone) ring system attached to a propane-2-ol moiety in the R-configuration. This compound is likely of interest in pharmaceutical synthesis due to its stereochemistry and functional group arrangement, which may influence binding affinity in biological systems .
Wirkmechanismus
Target of Action
The primary target of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as (2R,6R)-HNK, is the glutamate release in neurons . This compound interacts with adenosine A1 receptors , which are almost exclusively expressed at nerve terminals .
Mode of Action
(2R,6R)-HNK reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts (2R,6R)-HNK’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound’s action on glutamate release is part of a novel retrograde adenosinergic feedback mechanism . This mechanism mediates the inhibitory actions of (2R,6R)-HNK on glutamate release, contributing to its rapid antidepressant action .
Result of Action
The result of (2R,6R)-HNK’s action is a reduction in glutamate release, which correlates with decreased synaptic vesicle recycling . This effect may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, lifestyle factors such as diet, physical activity, stress, and exposure to toxins can affect the body’s response to the compound . .
Biologische Aktivität
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as an optically active amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse pharmacological profiles. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₁₃NO₂. It belongs to a class of compounds known for their ability to interact with various biological targets, making them suitable for drug development. The compound's structure includes a pyrrolidine ring, which is often associated with significant biological activity due to its ability to mimic natural substrates in biochemical pathways.
Synthesis
The synthesis of this compound typically involves the reaction of optically active alcohol derivatives with various substrates. This method allows for the production of high-purity compounds that can be further modified for enhanced biological activity. For example, the synthesis process may include steps such as ester exchange or hydrolysis to yield the desired amino acid derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 15 | Induction of apoptosis |
Derivative A | HeLa | 10 | Inhibition of cell cycle |
Derivative B | MCF7 | 20 | Apoptosis and necrosis |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that specific derivatives can effectively combat multidrug-resistant strains of Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|---|
This compound | S. aureus | 5 µg/mL | Membrane disruption |
Derivative C | E. coli | 8 µg/mL | Metabolic inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting cellular integrity in bacteria.
- Apoptotic Induction : Activation of apoptotic pathways has been observed in cancer cells treated with this compound.
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound in preclinical models:
Case Study 1: Lung Cancer Treatment
A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for lung cancer therapy.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, derivatives of this compound were tested against clinical isolates of Staphylococcus aureus. Results indicated a marked decrease in bacterial load in treated samples, supporting its use as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol typically involves the reaction of appropriate aldehydes with keto acids in the presence of bases such as morpholine. The process can be optimized under specific conditions to yield the desired stereoisomers and derivatives .
Anticancer Activity
Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including this compound, in anticancer applications. These compounds have shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells. For instance, modifications to the basic structure have resulted in enhanced cytotoxicity, with certain derivatives achieving significant reductions in cell viability compared to standard treatments such as cisplatin .
Compound | Cell Line | Viability Reduction (%) | Notes |
---|---|---|---|
This compound | A549 | 64% | Enhanced activity with specific substitutions |
Derivative X | HSAEC1-KT | 61% | Increased cytotoxicity towards non-cancerous cells |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. The compound exhibits selective activity that could be harnessed for therapeutic applications in treating infections caused by resistant pathogens .
Pathogen | Activity | Resistance Type |
---|---|---|
Staphylococcus aureus | Effective | Methicillin-resistant |
Escherichia coli | Limited | Carbapenem-resistant |
Case Study 1: Anticancer Efficacy
A study evaluated a series of 5-oxopyrrolidine derivatives for their anticancer properties using A549 cells. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity. For example, a derivative with a 4-dimethylamino phenyl substitution displayed superior efficacy compared to other analogs .
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of this compound against various resistant bacterial strains. The study demonstrated that certain derivatives maintained potent activity against resistant strains while exhibiting minimal toxicity towards human cells, suggesting a favorable therapeutic index for further development .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:
- Chiral Pool Strategy : Use (R)-propylene oxide as a starting material for stereochemical control .
- Pyrrolidinone Ring Formation : Cyclization via nucleophilic substitution or catalytic hydrogenation under controlled pH (6.5–7.5) to minimize racemization .
- Optimization : Reaction efficiency improves with anhydrous conditions (e.g., molecular sieves) and catalysts like Pd/C or Ru-complexes for enantiomeric excess (>95%) .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
Methodological Answer:
- HPLC : Use a C18 column (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time: ~8.2 min .
- Chiral Purity : Chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (80:20) resolves enantiomers (Rf: 1.2 for (2R)-isomer) .
- Spectroscopy : Confirm structure via -NMR (δ 3.65 ppm for pyrrolidinone protons) and HRMS (m/z 172.0974 [M+H]) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation. Shelf life: 12 months .
- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite. Dispose via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
Methodological Answer: Contradictory results (e.g., varying IC values in enzyme assays) often arise from:
- Experimental Design : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive controls (e.g., piracetam for nootropic activity) .
- Data Analysis : Use multivariate regression to account for confounding variables like solvent polarity or protein binding .
- Replication : Conduct multi-center studies to verify dose-response curves and exclude batch-to-batch variability .
Q. What strategies are recommended for impurity profiling in GMP-compliant synthesis?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C/75% RH), UV light, and acidic/alkaline conditions to identify degradation products (e.g., 2-pyrrolidone, a common impurity) .
- LC-MS/MS : Detect trace impurities (<0.1%) using a Q-TOF mass spectrometer in positive ion mode. Key impurities include:
Impurity Name | Molecular Formula | Detection Limit (ppm) | Source |
---|---|---|---|
2-Pyrrolidone | CHNO | 10 | Cyclization byproduct |
(2S)-Enantiomer | CHNO | 5 | Incomplete resolution |
Q. How can chiral inversion during storage or biological assays be mitigated?
Methodological Answer:
- Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to prevent racemization via free radical pathways .
- Biological Matrices : Use EDTA-treated plasma to chelate metal ions that catalyze stereochemical inversion .
- In Silico Modeling : Predict stability using DFT (Density Functional Theory) calculations for energy barriers of R→S inversion .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares (2R)-1-oxo-1-pyrrolidinylpropane-2-ol with structurally related compounds from the provided evidence:
Key Observations:
- Functional Groups : The hydroxyl group in this compound distinguishes it from carboxylic acid-containing analogs like Imp. A(EP) and the acetamide group in Piracetam. This difference impacts solubility and reactivity; hydroxyl groups are less acidic than carboxylic acids but more polar than simple amides.
- Stereochemistry : The R-configuration in the target compound contrasts with racemic mixtures (e.g., Imp. A(EP), Piracetam) and the L-form in Levocarnitine. Enantiomeric purity is critical for pharmacological activity, as seen in Levocarnitine’s role in mitochondrial transport .
- Structural Complexity: Impurities such as (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9) have larger aromatic and amino substituents, suggesting divergent biological targets compared to the simpler pyrrolidinone derivatives .
Physicochemical and Pharmacological Properties
- Solubility : The hydroxyl group in this compound likely improves water solubility compared to Pyrrolidin-2-one (logP ~0.3) but reduces it relative to Levocarnitine, which has ionizable ammonium and hydroxyl groups.
- Biological Activity: Piracetam’s nootropic effects are linked to its pyrrolidinone-acetamide structure, which modulates glutamate receptors. The target compound’s hydroxyl group may alter binding kinetics or metabolic stability .
- Stability : Racemic impurities like Imp. A(EP) may exhibit different degradation profiles due to stereochemical instability, whereas the enantiomerically pure target compound could offer better shelf life .
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151670-13-2 | |
Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.